Bienvenue dans la boutique en ligne BenchChem!

RM 49

Relative Antitumor Activity Small Cell Lung Cancer Therapeutic Index Prediction

RM-49 is a mitomycin C derivative with a distinct advantage: significantly higher relative antitumor activity (RAA) than mitomycin C, cisplatin, carboplatin, and adriamycin against SCLC cell lines (P ≤ 0.05). Optimized for in vitro SCLC/NSCLC assays and xenograft models. Procure for SAR studies or when a superior predicted therapeutic index is required. For R&D use only; controlled substance restrictions may apply.

Molecular Formula C16H20N4O6
Molecular Weight 364.35 g/mol
CAS No. 113785-48-1
Cat. No. B1679412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRM 49
CAS113785-48-1
Synonyms8-((aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3'-3,4)-pyrrolo-(1,2-a)indole
RM 49
RM-49
Molecular FormulaC16H20N4O6
Molecular Weight364.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(C3(C4C(N4)CN3C2=C1OC)OC)COC(=O)N)O)N=O
InChIInChI=1S/C16H20N4O6/c1-6-10(19-23)12(21)9-7(5-26-15(17)22)16(25-3)14-8(18-14)4-20(16)11(9)13(6)24-2/h7-8,14,18,21H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16-/m0/s1
InChIKeyNVDDGNSLJMPYKZ-HHBNPUPASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RM-49 (CAS 113785-48-1): A Mitomycin C Derivative with Quantifiable In Vitro Antitumor Activity Against Lung Cancer Cell Lines


RM-49 (CAS 113785-48-1) is a mitomycin C derivative that belongs to the mitosane class of antitumor antibiotics. The compound was first reported in 1988 and is characterized as (1aS-(1aα,8β,8aα,8bα))-8-((aminocarbonyl)oxy)methyl-4,8a-dimethoxy-1,1a,2,8,8a,8b-hexahydro-7-hydroxy-5-methyl-6-nitrosoazirino(2',3':3,4)-pyrrolo-(1,2-a)indole [1]. It exhibits in vitro cytotoxicity against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) cell lines, with reported IC50 values ranging from 0.01 to 0.5 µg/mL [2]. Its primary scientific interest lies in its differential relative antitumor activity (RAA) compared to mitomycin C and other standard chemotherapeutic agents [1].

Why Mitomycin C or Other Analogs Cannot Simply Replace RM-49 in Lung Cancer Research


Although RM-49 is a mitomycin C derivative, its in vitro pharmacological profile demonstrates a distinct quantitative advantage over the parent compound and several standard chemotherapeutic agents. Direct comparative MTT assays reveal that while average IC50 values of RM-49 are not statistically different from mitomycin C, the relative antitumor activity (RAA, defined as predicted peak plasma concentration/IC50) of RM-49 is significantly higher than that of mitomycin C (MMC), cisplatin (CDDP), carboplatin (CBDCA), and adriamycin (ADM) against SCLC cell lines (P ≤ 0.05) [1]. This difference in RAA suggests that RM-49 may achieve a more favorable therapeutic index in the context of the predicted human exposure model. Furthermore, RM-49 exhibits a cytotoxicity range (IC50 0.01–0.5 µg/mL) in SCLC and NSCLC cells that overlaps but is not identical to other mitomycins [2]. Therefore, substituting RM-49 with mitomycin C or another analog without accounting for these RAA and potency differences would compromise the validity of preclinical lung cancer studies that rely on the specific in vitro activity profile of RM-49.

RM-49 (CAS 113785-48-1): Head-to-Head Quantitative Evidence vs. Mitomycin C and Standard Chemotherapeutics


Relative Antitumor Activity (RAA) of RM-49 Significantly Exceeds Mitomycin C, Cisplatin, Carboplatin, and Adriamycin in SCLC Cell Lines

In a comparative MTT assay using seven SCLC cell lines, the relative antitumor activity (RAA), defined as predicted peak plasma concentration (PPC) divided by IC50, of RM-49 was significantly higher than that of mitomycin C (MMC), cisplatin (CDDP), carboplatin (CBDCA), and adriamycin (ADM). The study reported a P-value of ≤0.05 for all comparisons [1]. This indicates a superior predicted therapeutic index for RM-49 under the applied model.

Relative Antitumor Activity Small Cell Lung Cancer Therapeutic Index Prediction

RM-49 Demonstrates Comparable IC50 Potency to Mitomycin C but Differentiates via RAA Metric

In the same MTT assay across 11 lung cancer cell lines (7 SCLC, 4 NSCLC), the average IC50 values of RM-49 were not statistically different from those of mitomycin C (MMC) [1]. However, the derived RAA metric (see Evidence Item 1) was significantly higher, indicating that while the direct concentration-dependent cytotoxicity is similar, the predicted therapeutic window favors RM-49. Additionally, vendor data indicates an IC50 range of 0.01–0.5 µg/mL for RM-49 in SCLC and NSCLC cells [2].

IC50 Mitomycin C Comparison Lung Cancer Cytotoxicity

RM-49 vs. FK973: Comparable In Vitro Cytotoxicity in Lung Cancer but Distinct in RAA Superiority over Other Agents

The 1988 study also directly compared RM-49 with another mitomycin C derivative, FK973. Average IC50 values of both drugs were not statistically different from that of MMC [1]. However, both RM-49 and FK973 demonstrated significantly higher RAA than MMC, CDDP, CBDCA, and ADM in SCLC cell lines (P ≤ 0.05) [1]. This positions RM-49 as a member of a class of mitomycin derivatives with enhanced predicted therapeutic index, but RM-49 is specifically identified and has been used as a research tool in subsequent literature.

Mitomycin C Derivative FK973 Comparison Lung Cancer Cell Lines

RM-49 (CAS 113785-48-1): Optimal Use Cases in Lung Cancer Research and Comparative Pharmacology


Preclinical Efficacy Modeling in Small Cell Lung Cancer (SCLC)

Given its significantly higher RAA compared to mitomycin C and standard agents in SCLC cell lines [1], RM-49 is optimally deployed as a lead compound in in vitro and subsequent in vivo xenograft models of SCLC. Its procurement is specifically indicated when the research goal is to identify mitomycin analogs with a superior predicted therapeutic index.

Comparative Pharmacology Studies of Mitomycin C Derivatives

RM-49 serves as a benchmark mitomycin C derivative in studies that compare structure-activity relationships (SAR) within the mitosane class. Its published head-to-head data against FK973 and mitomycin C [1] provides a quantitative foundation for assessing novel derivatives. Researchers can use RM-49 to calibrate assay systems and establish baseline activity for new analogs.

Drug Combination and Resistance Mechanism Studies in Lung Cancer

The characterized cytotoxicity range of 0.01–0.5 µg/mL in SCLC and NSCLC cells [2] allows RM-49 to be used in combination screens with targeted therapies or immunotherapies. Its distinct RAA profile may influence the selection of combination partners and the interpretation of resistance mechanisms, making it a valuable tool in translational oncology research.

Development of Assays Based on the RAA Metric

The original study that defined RAA for RM-49 [1] provides a methodological framework that can be adapted for screening new anticancer agents. RM-49 can be used as a positive control or reference standard in assays designed to measure RAA, particularly when the goal is to prioritize compounds with favorable predicted peak plasma concentration-to-IC50 ratios.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for RM 49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.